Ethyl 11-(5-hexylfuran-2-YL)undecanoate
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Overview
Description
Ethyl 11-(5-hexylfuran-2-yl)undecanoate is a chemical compound with the molecular formula C23H40O3 and a molecular weight of 364.562 g/mol . . This compound is characterized by the presence of a furan ring substituted with a hexyl group and an undecanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-(5-hexylfuran-2-yl)undecanoate typically involves the esterification of 11-(5-hexylfuran-2-yl)undecanoic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Sourcing high-purity 11-(5-hexylfuran-2-yl)undecanoic acid and ethanol.
Reaction Setup: Using large-scale reactors with efficient mixing and temperature control.
Purification: Employing distillation or recrystallization to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 11-(5-hexylfuran-2-yl)undecanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of lactones.
Reduction: Formation of 11-(5-hexylfuran-2-yl)undecanol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 11-(5-hexylfuran-2-yl)undecanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of Ethyl 11-(5-hexylfuran-2-yl)undecanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways: Modulation of oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Ethyl 11-(5-hexylfuran-2-yl)undecanoate can be compared with other similar compounds, such as:
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
88647-00-1 |
---|---|
Molecular Formula |
C23H40O3 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
ethyl 11-(5-hexylfuran-2-yl)undecanoate |
InChI |
InChI=1S/C23H40O3/c1-3-5-6-13-16-21-19-20-22(26-21)17-14-11-9-7-8-10-12-15-18-23(24)25-4-2/h19-20H,3-18H2,1-2H3 |
InChI Key |
CEFIVKLDINUMQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(O1)CCCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
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